![molecular formula C11H11ClO2 B1472136 Methyl 3-chloro-4-cyclopropylbenzoate CAS No. 1563533-32-3](/img/structure/B1472136.png)
Methyl 3-chloro-4-cyclopropylbenzoate
Overview
Description
Methyl 3-chloro-4-cyclopropylbenzoate is a synthetic organic compound, commonly referred to as MCCB, with a molecular formula of C10H9ClO2. It is a member of the class of compounds known as benzoic acid esters, and is used in a variety of applications in the pharmaceutical, agrochemical, and food industries. MCCB is a colorless, odorless, crystalline solid with a melting point of 106-107 °C. It is soluble in water and ethanol, and is stable under normal conditions.
Scientific Research Applications
MCCB is used in a variety of scientific research applications, including in the study of the structure and function of proteins, enzymes, and other biomolecules. It is also used as a reactant in organic synthesis, as a starting material for the synthesis of other organic compounds, and as a reagent in the synthesis of drugs and other pharmaceutical products.
Mechanism of Action
MCCB acts as a substrate for certain enzymes, such as cyclooxygenase, lipoxygenase, and cytochrome P450. It also acts as an inhibitor of certain enzymes, such as acetylcholinesterase and monoamine oxidase. In addition, MCCB can act as an agonist or antagonist of certain G protein-coupled receptors.
Biochemical and Physiological Effects
MCCB has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, antinociceptive, and anti-allergic effects. It has also been shown to have an analgesic effect, and to be effective in the treatment of certain types of cancer. In addition, it has been shown to have a protective effect against oxidative stress and to be effective in the treatment of certain types of depression.
Advantages and Limitations for Lab Experiments
MCCB has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and is stable under normal conditions. In addition, it is soluble in both water and ethanol, making it easy to work with in a variety of laboratory settings. However, it is important to note that MCCB is a synthetic compound and may have unknown effects on humans and other organisms. Therefore, it is important to exercise caution when working with this compound in laboratory experiments.
Future Directions
Future research on MCCB should focus on further elucidating its mechanism of action and its biochemical and physiological effects. In addition, further research should be done to explore its potential applications in the pharmaceutical, agrochemical, and food industries. Additionally, further research should be done to assess the safety of MCCB and its potential toxic effects. Finally, further research should be done to explore its potential interactions with other compounds and its potential therapeutic applications.
properties
IUPAC Name |
methyl 3-chloro-4-cyclopropylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-14-11(13)8-4-5-9(7-2-3-7)10(12)6-8/h4-7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQBJILZWAIQHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2CC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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